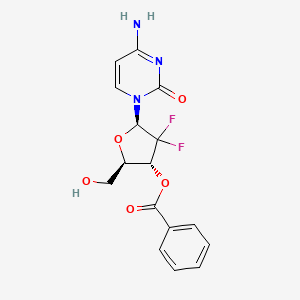
Gemcitabine 3'-Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine 3’-Benzoate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and bladder cancers . The benzoate derivative is synthesized to enhance certain properties of the parent compound, such as its stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine 3’-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of gemcitabine. One common method includes the use of benzoic anhydride in the presence of a base like pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of Gemcitabine 3’-Benzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Gemcitabine 3’-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gemcitabine and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Gemcitabine and benzoic acid.
Substitution: Various gemcitabine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gemcitabine 3’-Benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with cellular enzymes and its role in DNA synthesis inhibition.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems.
Wirkmechanismus
Gemcitabine 3’-Benzoate exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is converted to its active triphosphate form, which gets incorporated into the DNA strand, leading to chain termination . This action inhibits the replication of cancer cells and induces apoptosis. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of fluorouracil.
Uniqueness
Gemcitabine 3’-Benzoate is unique due to its enhanced stability and bioavailability compared to gemcitabine. This makes it a promising candidate for developing more effective cancer treatments .
Eigenschaften
Molekularformel |
C16H15F2N3O5 |
|---|---|
Molekulargewicht |
367.30 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
InChI-Schlüssel |
QZHKHSILGSHQRT-MPKXVKKWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)


![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

